Cas no 85864-82-0 (8-Bromo-1-naphthaldehyde)

8-Bromo-1-naphthaldehyde structure
8-Bromo-1-naphthaldehyde structure
Product Name:8-Bromo-1-naphthaldehyde
Numero CAS:85864-82-0
MF:C11H7BrO
MW:235.076682329178
CID:2808415
PubChem ID:13067255
Update Time:2025-06-13

8-Bromo-1-naphthaldehyde Proprietà chimiche e fisiche

Nomi e identificatori

    • 8-bromonaphthalene-1-carbaldehyde
    • 8-Bromonaphthalene-1-carboxaldehyde
    • 8-Bromo-1-naphthaldehyde
    • 8-Bromo-1-naphthalenecarbaldehyde
    • D75566
    • 8-Bromo-1-naphthalenecarboxaldehyde (ACI)
    • Z1269204054
    • SCHEMBL20974586
    • DB-083850
    • 85864-82-0
    • BS-49567
    • EN300-6508212
    • CS-0094535
    • DTXSID20517140
    • Inchi: 1S/C11H7BrO/c12-10-6-2-4-8-3-1-5-9(7-13)11(8)10/h1-7H
    • Chiave InChI: BMUGYUZLQXTNAA-UHFFFAOYSA-N
    • Sorrisi: BrC1=CC=CC2=CC=CC(C=O)=C21

Proprietà calcolate

  • Massa esatta: 233.96803g/mol
  • Massa monoisotopica: 233.96803g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 13
  • Conta legami ruotabili: 1
  • Complessità: 193
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.3
  • Superficie polare topologica: 17.1

8-Bromo-1-naphthaldehyde Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Alichem
A219000583-250mg
8-Bromonaphthalene-1-carboxaldehyde
85864-82-0 98%
250mg
$666.40 2023-08-31
Alichem
A219000583-500mg
8-Bromonaphthalene-1-carboxaldehyde
85864-82-0 98%
500mg
$940.80 2023-08-31
Alichem
A219000583-1g
8-Bromonaphthalene-1-carboxaldehyde
85864-82-0 98%
1g
$1786.10 2023-08-31
Chemenu
CM247077-1g
8-Bromo-1-naphthaldehyde
85864-82-0 95%
1g
$860 2021-08-04
Chemenu
CM247077-1g
8-Bromo-1-naphthaldehyde
85864-82-0 95%
1g
$538 2023-01-07
eNovation Chemicals LLC
Y1085105-250mg
8-Bromonaphthalene-1-carboxaldehyde
85864-82-0 95%
250mg
$190 2025-02-18
eNovation Chemicals LLC
Y1085105-100mg
8-Bromonaphthalene-1-carboxaldehyde
85864-82-0 95%
100mg
$130 2025-02-18
eNovation Chemicals LLC
Y1085105-1g
8-Bromonaphthalene-1-carboxaldehyde
85864-82-0 95%
1g
$405 2025-02-18
1PlusChem
1P00G67L-250mg
8-Bromonaphthalene-1-carboxaldehyde
85864-82-0 98%
250mg
$351.00 2024-04-21
1PlusChem
1P00G67L-1g
8-Bromonaphthalene-1-carboxaldehyde
85864-82-0 98%
1g
$899.00 2024-04-21

8-Bromo-1-naphthaldehyde Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Manganese oxide (MnO2) Solvents: Chloroform ;  rt → reflux; 24 h, reflux
Riferimento
Benzylic C-H activation and C-O bond formation via aryl to benzylic 1,4-palladium migrations
Kesharwani, Tanay; et al, Tetrahedron, 2008, 64(26), 6090-6102

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Diethyl ether
Riferimento
Intramolecular Nitro-Aromatic Interactions Within a Molecular Torsion Balance: A Quantitative Assessment
Bhayana, Brijesh ; et al, Crystal Growth & Design, 2018, 18(11), 6404-6410

Metodo di produzione 3

Condizioni di reazione
1.1 -
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  20 min, -78 °C
2.2 15 min, -78 °C; 15 min, -78 °C → rt
2.3 Reagents: Water
Riferimento
Revisiting zethrene: synthesis, reactivity and semiconductor properties
Shan, Liang; et al, Chemical Science, 2013, 4(8), 3294-3297

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Dimethyl sulfide ,  Chlorosuccinimide
Riferimento
Oxidation of alcohols to carbonyl compounds via alkoxysulfonium ylides: the Moffat, Swern, and related oxidations
Tidwell, Thomas T., Organic Reactions (Hoboken, 1990, 39,

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  20 min, -78 °C
1.2 15 min, -78 °C; 15 min, -78 °C → rt
1.3 Reagents: Water
Riferimento
Revisiting zethrene: synthesis, reactivity and semiconductor properties
Shan, Liang; et al, Chemical Science, 2013, 4(8), 3294-3297

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 30 min, -78 °C
1.2 15 min; -78 °C → rt
1.3 Reagents: Water ,  Ammonium chloride
Riferimento
Overcoming peri- and ortho-selectivity in C-H methylation of 1-naphthaldehydes by a tunable transient ligand strategy
Mao, Yujian; et al, Chemical Science, 2022, 13(10), 2900-2908

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: tert-Butylamine Solvents: 1,2-Dichloroethane ;  4 h, 70 °C
1.2 Reagents: 2,6-Lutidine ,  Boron tribromide Solvents: Dichloromethane ,  1,2-Dichloroethane ;  21 °C; 4 h, 21 °C
1.3 Reagents: Selectfluor Solvents: Acetonitrile ,  Water ;  12 h, 55 °C
Riferimento
Boron-Mediated Regioselective Aromatic C-H Functionalization via an Aryl BF2 Complex
Shinde, Ganesh H.; et al, Chemistry - A European Journal, 2023, 29(10),

8-Bromo-1-naphthaldehyde Raw materials

8-Bromo-1-naphthaldehyde Preparation Products

Fornitori consigliati
Hangzhou Cedareal Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hangzhou Cedareal Technology Co., Ltd.
Handan Zechi Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
PRIBOLAB PTE.LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Wuhan Comings Biotechnology Co., Ltd.